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Compound of Interest

Compound Name: Elatol

Cat. No.: B1200643 Get Quote

Introduction: Elatol is a halogenated chamigrene sesquiterpenoid first isolated from the red

algae Laurencia elata. Its unique spiro[5.5]undecane core, dense functionalization, and

presence of both bromine and chlorine atoms make it a molecule of significant interest in

natural product chemistry. Elatol has demonstrated a range of biological activities, including

antibacterial, antifungal, and cytotoxic effects. This guide provides a comprehensive overview

of the key spectroscopic data—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

(MS)—used in the structural elucidation and characterization of Elatol. Detailed experimental

protocols and a generalized workflow for spectroscopic analysis are also presented to assist

researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules,

providing detailed information about the carbon-hydrogen framework. The ¹H and ¹³C NMR

data for synthetic (+)-Elatol, as reported in the literature, are presented below. The data were

recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of Elatol provides information on the chemical environment and

connectivity of the hydrogen atoms in the molecule. The table below summarizes the chemical

shifts (δ), multiplicities, and coupling constants (J) for the proton signals of synthetic (+)-Elatol.
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Table 1: ¹H NMR Data for (+)-Elatol (500 MHz, CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration
Assignment
(Proposed)

5.13 s - 1H H-9

4.90 s - 1H H-15a

4.82 s - 1H H-15b

4.13 dd 12.5, 4.5 1H H-2

3.99 d 4.5 1H H-3

2.49 ddd 13.0, 4.5, 2.0 1H H-1a

2.34 ddd 14.0, 4.5, 2.5 1H H-4a

2.22 m - 1H H-1b

2.10 ddd 14.0, 12.5, 5.0 1H H-4b

1.95 m - 1H H-7a

1.85 m - 1H H-7b

1.74 s - 3H H-12

1.25 s - 3H H-14

1.11 s - 3H H-13

Data sourced from the supporting information for the total synthesis of Elatol.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical

environments. The table below lists the chemical shifts for the carbon signals of synthetic (+)-

Elatol.

Table 2: ¹³C NMR Data for (+)-Elatol (126 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment (Proposed)

147.0 C-5

134.8 C-8

126.1 C-9

111.9 C-15

71.1 C-3

62.1 C-2

50.1 C-6

49.8 C-10

40.4 C-7

37.9 C-4

35.1 C-1

30.2 C-13

28.1 C-14

23.9 C-12

22.8 C-11

Data sourced from the supporting information for the total synthesis of Elatol.

Mass Spectrometry (MS) Data
Mass spectrometry is a critical analytical technique for determining the molecular weight and

elemental formula of a compound. For halogenated molecules like Elatol, the isotopic pattern

in the mass spectrum is particularly informative.

Molecular Formula: C₁₅H₂₂BrClO

Exact Mass: 332.0543 u
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High-Resolution Mass Spectrometry (HRMS): While a published full mass spectrum with

fragmentation analysis for Elatol is not readily available, HRMS would be used to confirm the

elemental composition. For the molecular ion [M]⁺, the calculated m/z value is 332.0543. The

presence of both chlorine (³⁵Cl and ³⁷Cl in an approx. 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in

an approx. 1:1 ratio) would result in a characteristic isotopic cluster for the molecular ion peak.

The expected pattern for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks would be a complex signature

confirming the presence of one chlorine and one bromine atom.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a

sesquiterpenoid like Elatol. These protocols are based on standard methodologies in natural

product chemistry.

NMR Spectroscopy
Sample Preparation:

Accurately weigh 1-5 mg of purified Elatol.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition:

Record the spectrum on a 400 MHz or higher field NMR spectrometer.

Acquire the data at a constant temperature, typically 298 K.

Use a standard single-pulse experiment. Typical parameters include a 30° pulse width, an

acquisition time of ~3 seconds, and a relaxation delay of 1-2 seconds.

Process the resulting Free Induction Decay (FID) with an exponential window function

(line broadening of 0.3 Hz) before Fourier transformation.

Reference the spectrum to the TMS signal at 0.00 ppm.
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¹³C NMR Data Acquisition:

Record the spectrum on the same spectrometer, operating at the corresponding frequency

for ¹³C (e.g., 100 MHz for a 400 MHz instrument).

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise

ratio, with a relaxation delay of 2 seconds.

Process the FID with an exponential window function (line broadening of 1.0 Hz).

Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm.

2D NMR Experiments:

For unambiguous assignment, a suite of 2D NMR experiments should be performed,

including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum

Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments

are crucial for establishing ¹H-¹H connectivities, direct ¹H-¹³C correlations, and long-range

¹H-¹³C correlations, respectively.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of purified Elatol (approx. 1 mg/mL) in a suitable volatile solvent

such as methanol or acetonitrile.

High-Resolution Mass Spectrometry (HRMS) Acquisition:

Analyze the sample using a mass spectrometer equipped with an electrospray ionization

(ESI) or electron ionization (EI) source, coupled to a high-resolution mass analyzer such

as a Time-of-Flight (TOF) or Orbitrap.

ESI Method: Infuse the sample solution directly into the source at a flow rate of 5-10

µL/min. Acquire spectra in positive ion mode.
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EI Method: Introduce the sample via a direct insertion probe or through a gas

chromatograph (GC-MS). An ionization energy of 70 eV is typically used.

Acquire data over a mass range of m/z 50-500.

Calibrate the instrument using a known standard to ensure high mass accuracy.

Data Analysis:

Determine the m/z of the molecular ion.

Use the instrument software to calculate the elemental composition from the accurate

mass measurement.

Analyze the isotopic pattern of the molecular ion cluster to confirm the number of chlorine

and bromine atoms.

If fragmentation data is acquired (e.g., via MS/MS), analyze the fragmentation pattern to

gain further structural insights.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the isolation and structural

elucidation of a natural product like Elatol using spectroscopic techniques.
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To cite this document: BenchChem. [Spectroscopic Analysis of Elatol: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1200643#spectroscopic-data-of-elatol-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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